Cas no 87066-94-2 ((2-Piperidin-1-yl-phenyl)methanol)

(2-Piperidin-1-yl-phenyl)methanol is a versatile organic compound featuring a phenylmethanol core substituted with a piperidin-1-yl group at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and tertiary amine functionalities enhances its utility in nucleophilic substitutions, esterifications, and as a ligand in coordination chemistry. Its well-defined molecular architecture ensures consistent performance in heterocyclic derivatization and fine chemical applications. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. High purity grades are available to meet stringent research and industrial requirements.
(2-Piperidin-1-yl-phenyl)methanol structure
87066-94-2 structure
Product Name:(2-Piperidin-1-yl-phenyl)methanol
CAS No:87066-94-2
MF:C12H17NO
MW:191.269483327866
MDL:MFCD05864821
CID:720485
PubChem ID:13021767
Update Time:2025-10-21

(2-Piperidin-1-yl-phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Piperidin-1-yl-phenyl)methanol
    • (2-piperidin-1-ylphenyl)methanol
    • (2-Piperidinophenyl)methanol
    • 2-(1-piperidinyl)Benzenemethanol
    • Benzenemethanol,2-(1-piperidinyl)-
    • (2-piperidylphenyl)methan-1-ol
    • [2-(piperidin-1-yl)phenyl]methanol
    • 2-Piperidinobenzylalkohol
    • piperidinophenylmethanol
    • (2-(piperidin-1-yl)phenyl)methanol
    • 2-(1-Piperidinyl)benzyl Alcohol
    • [2-(1-piperidinyl)phenyl]methanol
    • SBB067616
    • 3728AC
    • NE23965
    • ED
    • 2-(1-Piperidinyl)benzenemethanol (ACI)
    • DB-001836
    • MFCD05864821
    • EN300-53578
    • SY173643
    • Z362022020
    • CS-0155266
    • J-500530
    • SB41169
    • A50709
    • DTXSID50515417
    • 2-(1-Piperidinyl)benzylAlcohol
    • ED-0758
    • 87066-94-2
    • SCHEMBL2346705
    • AKOS005072397
    • MDL: MFCD05864821
    • Inchi: 1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
    • InChI Key: XWFXVEQCVPXALT-UHFFFAOYSA-N
    • SMILES: OCC1C(N2CCCCC2)=CC=CC=1

Computed Properties

  • Exact Mass: 191.13100
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5
  • XLogP3: 2

Experimental Properties

  • PSA: 23.47000
  • LogP: 2.23420

(2-Piperidin-1-yl-phenyl)methanol Security Information

(2-Piperidin-1-yl-phenyl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2-Piperidin-1-yl-phenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Study on the scope of tert-amino effect: new extensions of type 2 reactions to bridged biaryls
Bottino, Paola; et al, Journal of Physical Organic Chemistry, 2012, 25(11), 1033-1041

Production Method 2

Reaction Conditions
1.1 -
2.1 Reagents: Sodium borohydride
Reference
Study on the scope of tert-amino effect: new extensions of type 2 reactions to bridged biaryls
Bottino, Paola; et al, Journal of Physical Organic Chemistry, 2012, 25(11), 1033-1041

(2-Piperidin-1-yl-phenyl)methanol Raw materials

(2-Piperidin-1-yl-phenyl)methanol Preparation Products

(2-Piperidin-1-yl-phenyl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:87066-94-2)(2-Piperidin-1-yl-phenyl)methanol
Order Number:A841927
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):264.0
Email:sales@amadischem.com

Additional information on (2-Piperidin-1-yl-phenyl)methanol

Introduction to (2-Piperidin-1-yl-phenyl)methanol (CAS No. 87066-94-2)

(2-Piperidin-1-yl-phenyl)methanol, with the CAS number 87066-94-2, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and interest. The unique structural features of this molecule, particularly the combination of a piperidine ring and a phenyl group linked by a methanol moiety, contribute to its versatility and potential applications in medicinal chemistry.

The piperidine ring is a common pharmacophore in many drugs due to its ability to mimic the binding properties of biological targets such as enzymes and receptors. In contrast, the phenyl group introduces hydrophobic interactions, which can enhance the binding affinity and selectivity of the molecule. The methanol group at the terminal position adds another layer of functional diversity, allowing for further chemical modifications and derivatization. These structural elements collectively contribute to the compound's potential as a lead compound in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that (2-Piperidin-1-yl-phenyl)methanol exhibits inhibitory activity against various enzymes and receptors, making it a valuable candidate for further investigation. For instance, preliminary studies suggest that this compound may have potential applications in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.

In addition to its pharmacological properties, (2-Piperidin-1-yl-phenyl)methanol has also been explored for its role in chemical synthesis. The presence of reactive sites on its structure allows for diverse synthetic pathways, enabling the creation of more complex derivatives. Researchers have utilized this compound as a building block in the synthesis of novel molecules with enhanced biological activities. The flexibility offered by its structure makes it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.

The synthesis of (2-Piperidin-1-yl-phenyl)methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core piperidine-phenyl scaffold efficiently. These methods not only improve the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a cleaner reaction profile.

The pharmacological evaluation of (2-Piperidin-1-yl-phenyl)methanol has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to interact with target proteins, suggesting potential therapeutic effects. For example, experiments have shown that this compound can modulate the activity of enzymes involved in inflammation and pain signaling pathways. These findings are particularly intriguing given the growing interest in developing drugs that target these pathways.

In vivo studies have further supported the potential therapeutic applications of (2-Piperidin-1-yl-phenyl)methanol. Animal models have shown that this compound can reduce inflammation and pain without significant side effects. These results are encouraging and warrant further investigation into its clinical potential. Researchers are now exploring ways to optimize its pharmacokinetic properties to enhance its bioavailability and efficacy.

The development of novel drug candidates often involves iterative optimization processes to improve their efficacy and safety profiles. In the case of (2-Piperidin-1-yl-phenyl)methanol, researchers are focusing on modifying its structure to enhance its binding affinity and reduce potential toxicity. Strategies such as structure-based drug design and high-throughput screening are being employed to identify more effective derivatives.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how (2-Piperidin-1-yl-phenyl)methanol interacts with biological targets at the atomic level. These simulations provide valuable insights into the compound's mechanism of action and help guide the design of more potent derivatives. By leveraging computational methods, researchers can accelerate the drug discovery process and reduce the time required to bring new therapies to market.

The future prospects for (2-Piperidin-1-yl-phenyl)methanol appear promising, with ongoing research aimed at uncovering new applications and optimizing its therapeutic potential. As our understanding of biological systems continues to evolve, new opportunities for utilizing this compound are likely to emerge. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:87066-94-2)(2-Piperidin-1-yl-phenyl)methanol
A841927
Purity:99%
Quantity:5g
Price ($):264.0
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